2-bromo-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide
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Overview
Description
. This compound is characterized by its unique structure, which includes a bromine atom, a hydroxy group, and a methoxy group attached to a benzamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide typically involves the following steps:
Hydroxylation: The addition of a hydroxy group to the benzamide.
These reactions are carried out under controlled conditions to ensure the desired product is obtained with high purity and yield. Common reagents used in these reactions include bromine, methanol, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize production costs. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from these reactions include various substituted benzamides, which can have different functional groups attached to the benzamide backbone. These products can have diverse applications in different fields.
Scientific Research Applications
2-bromo-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antibacterial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in drug development and clinical trials.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-bromo-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, while the bromine atom can influence the compound’s reactivity and binding affinity. These interactions can modulate various biological processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2,3-dimethoxybenzamide: Similar structure but lacks the bromine atom and hydroxy group.
3-acetoxy-2-methylbenzamide: Similar structure but has an acetoxy group instead of a hydroxy group.
Uniqueness
2-bromo-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide is unique due to the presence of the bromine atom, hydroxy group, and methoxy group on the benzamide backbone. These functional groups confer distinct chemical and biological properties, making the compound valuable for various applications.
Properties
IUPAC Name |
2-bromo-N-(2-hydroxy-4-methoxy-2-methylbutyl)benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO3/c1-13(17,7-8-18-2)9-15-12(16)10-5-3-4-6-11(10)14/h3-6,17H,7-9H2,1-2H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMTQZPZSZHFVMO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)(CNC(=O)C1=CC=CC=C1Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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